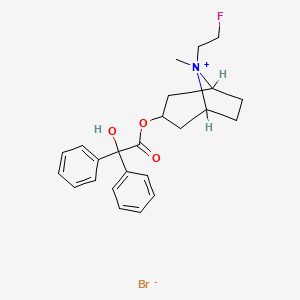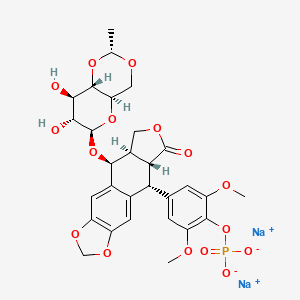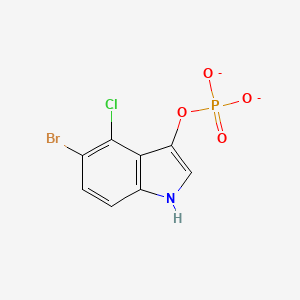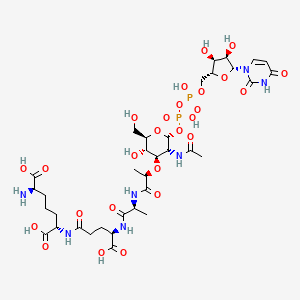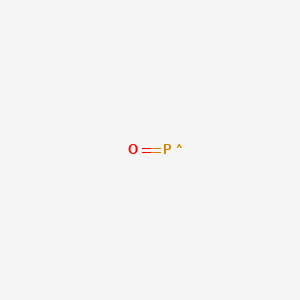
Oxophosphanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoryl is a phosphorus oxide and an inorganic radical.
Wissenschaftliche Forschungsanwendungen
Oximes in Medicinal Chemistry
Oximes as Antidotes for OP Poisoning : Oximes, a class closely related to oxophosphanyl, are crucial in medicinal chemistry for their role as antidotes in organophosphate poisoning. They are used to treat nearly one million poisoning cases annually, leading to significant reductions in fatalities. Pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime are some common oxime-based reactivators. Among these, pralidoxime is the only FDA-approved drug for this purpose (Dhuguru, Zviagin, & Skouta, 2022).
Oximes in Antibiotics : Oxime-based cephalosporins, which are β-lactam antibiotics, have emerged as important drugs with improved efficacy against a broad spectrum of Gram-positive and Gram-negative pathogens. Notable FDA-approved oxime-based antibiotics include cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime (Dhuguru, Zviagin, & Skouta, 2022).
Oximes in Detoxification
Role in Detoxification : Oximes also have significant applications in detoxification, particularly against organophosphate toxicity. They function as supernucleophilic systems in detoxification reactions, with a focus on their reactivity in cationic micelles and as functionalized aggregates (Singh, Karpichev, Tiwari, Kuča, & Ghosh, 2015).
Oxime-Based Drug Development : There is ongoing research to improve prophylaxis and treatment options for organophosphorus intoxications. The development of potential scavengers, including oximes, is a key area of focus. Despite challenges, the combination of multiple oximes with complementary reactivity is seen as a valuable concept (Elsinghorst, Worek, Thiermann, & Wille, 2013).
Other Relevant Studies
Studies on Oxysterols : Research on oxysterols, which are oxygenated derivatives of cholesterol and related to oxophosphanyl, has shown their diverse biological activities. They play a significant role in regulating cholesterol homeostasis and have various receptor interactions (Schroepfer, 2000).
Efficacy of Oximes in Nerve Agent Poisoning : A study evaluating the efficacy of oximes in nerve agent poisoning developed a kinetic-based dynamic model. This model assists in defining effective oxime concentrations and optimizing treatment strategies (Worek, Szinicz, Eyer, & Thiermann, 2005).
Eigenschaften
CAS-Nummer |
12640-86-7 |
|---|---|
Produktname |
Oxophosphanyl |
Molekularformel |
OP |
Molekulargewicht |
46.973 g/mol |
InChI |
InChI=1S/OP/c1-2 |
InChI-Schlüssel |
LFGREXWGYUGZLY-UHFFFAOYSA-N |
SMILES |
O=[P] |
Kanonische SMILES |
O=[P] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



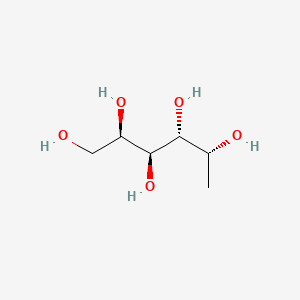
![(2S)-2-(2,4-dichloro-5-methoxy-phenoxy)-N-[[(2R,3R,4S,5R)-5-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methyl]propanamide](/img/structure/B1234761.png)
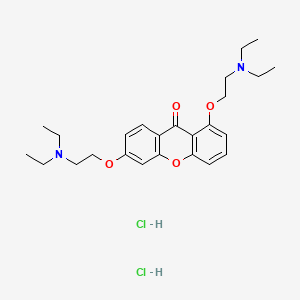
![N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1234764.png)

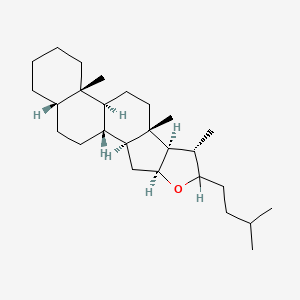
![6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1234770.png)
![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)
